molecular formula C11H10F3NO3 B102625 N-(3-Trifluoromethyl-phenyl)-succinamic acid CAS No. 15386-93-3

N-(3-Trifluoromethyl-phenyl)-succinamic acid

Cat. No.: B102625
CAS No.: 15386-93-3
M. Wt: 261.2 g/mol
InChI Key: RDBAUUCITWNACL-UHFFFAOYSA-N
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Description

N-(3-Trifluoromethyl-phenyl)-succinamic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a succinamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid typically involves the reaction of 3-trifluoromethyl aniline with succinic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Reaction of 3-Trifluoromethyl aniline with Succinic Anhydride:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted phenolic compounds.

    Reduction: Formation of this compound derivatives with reduced amide bonds.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Trifluoromethyl-phenyl)-succinamic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Trifluoromethyl-phenyl)-succinamic acid
  • N-(2-Trifluoromethyl-phenyl)-succinamic acid
  • N-(3-Trifluoromethyl-phenyl)-glutamic acid

Uniqueness

N-(3-Trifluoromethyl-phenyl)-succinamic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAUUCITWNACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308427
Record name N-(3-Trifluoromethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-93-3
Record name NSC203940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Trifluoromethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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